molecular formula C10H17NO5 B1531602 4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 1695203-65-6

4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid

Cat. No. B1531602
M. Wt: 231.25 g/mol
InChI Key: INGAUPFOGKJIDJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Microwave-assisted Synthesis

Uguen et al. (2021) discussed the microwave-assisted synthesis of 4-oxo-2-butenoic acids, highlighting their significance as biologically active species and versatile intermediates for further derivatization. The study developed conditions for synthesizing a broad range of 4-oxo-butenoic acids, demonstrating the method's effectiveness across different substrates Uguen et al., 2021.

Phase Behavior of Supramolecular Liquid Crystals

Martinez-Felipe and Imrie (2015) explored the phase behavior of supramolecular liquid crystal dimers, attributing the liquid crystallinity of mixtures to hydrogen-bonded complexes. This research provides insights into the structural properties influencing liquid crystalline phases Martinez-Felipe & Imrie, 2015.

Molecular Structure Analysis

Raju et al. (2015) analyzed the molecular structure, hyperpolarizability, and other properties of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, showing its potential in material science for its electronic properties Raju et al., 2015.

Reactivity Studies

Amalʼchieva et al. (2022) investigated the reactivity of 4-oxobutanoic acids and their cyclic analogues with (2-aminophenyl) methanol, contributing to the understanding of chemical reaction mechanisms and product formation Amalʼchieva et al., 2022.

Synthesis of Antiinflammatory and Analgesic Compounds

Research on the synthesis of 4-antipyrine derivatives by Rubtsov et al. (2002) emphasizes the pharmacological applications of derivatives of 4-oxobutanoic acids, linking structure to potential antiinflammatory and analgesic activities Rubtsov et al., 2002.

Development of Cyclic γ-Aminobutyric Acid Analogues

Petz et al. (2019) reported on the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, showcasing the synthesis of novel compounds with potential applications in neurochemistry Petz et al., 2019.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(3,4-dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-15-7-5-11(6-8(7)16-2)9(12)3-4-10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGAUPFOGKJIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid
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4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid
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4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid

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